![molecular formula C21H21NO2 B2376174 N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide CAS No. 1351648-17-3](/img/structure/B2376174.png)

N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

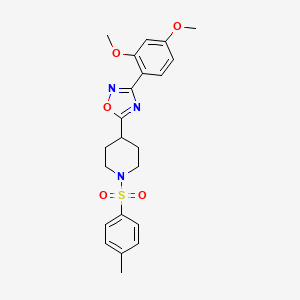

“N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide” is a chemical compound that is a member of the class of furans . It is furan substituted by methyl, acetyl and methyl groups at positions 2, 3 and 5, respectively . It has a role as a flavouring agent, a plant metabolite and a mutagen . It is an aromatic ketone, a member of furans and a methyl ketone .

Synthesis Analysis

The synthesis of “N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide” could potentially involve the reaction between 3,3-dimethylbutyric acid and 2,5-dimethylfuran in the presence of a catalyst such as palladium or platinum. The reaction is carried out under mild conditions and yields the desired product in good to excellent yields.Molecular Structure Analysis

The molecular structure of “N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide” consists of 18 Hydrogen atom(s), 12 Carbon atom(s), 2 Nitrogen atom(s) and 3 Oxygen atom(s) - a total of 35 atom(s) . The internal rotations of two equivalent methyl tops with a barrier height of approximately 439.15 cm−1 introduce torsional splittings of all rotational transitions in the spectrum .Physical And Chemical Properties Analysis

“N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide” is a relatively stable compound that has a melting point of 61-63°C. It is soluble in solvents such as chloroform, acetone, and methanol. The compound has a molecular weight of 245.36 g/mol and a molecular formula of C14H23NO2.Scientific Research Applications

Furan Platform Chemicals

Furan platform chemicals (FPCs) are directly available from biomass . The compound “N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide” falls under this category. The industry is gradually shifting from traditional resources such as crude oil to biomass, replacing chemical reactants and petroleum refineries with biorefineries .

Biofuel Production

2,5-Dimethylfuran, a related compound, has been identified as an attractive biofuel candidate . It has an energy density 40% greater than that of ethanol, making it comparable to gasoline . It is also chemically stable and does not absorb moisture from the atmosphere .

Anti-Cancer Drug Research

Researchers are studying its use as a potential anti-cancer drug. While the specific mechanisms and effectiveness are still under investigation, this represents a promising field of study for this compound.

Catalyst in Chemical Reactions

The compound is being explored for its use as a catalyst in various chemical reactions. Catalysts are substances that increase the rate of chemical reactions without being consumed in the process.

Flavoring Agent

A related compound, 3-acetyl-2,5-dimethylfuran, is used as a flavoring agent . It’s possible that “N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide” could have similar applications.

Plant Metabolite

3-acetyl-2,5-dimethylfuran is also a plant metabolite . This suggests that “N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide” could potentially play a role in plant biochemistry or agriculture.

Safety and Hazards

The safety data sheet for 2,5-Dimethylfuran, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is highly flammable and harmful if swallowed . It causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation .

Future Directions

Mechanism of Action

Mode of Action

It is known that the compound contains a furan ring, which is a common structure in many bioactive molecules . The furan ring may interact with biological targets in a specific way, but further studies are needed to elucidate the exact mechanism.

Pharmacokinetics

It is known that the compound is soluble, which suggests it could be well-absorbed in the body. The compound’s stability and how it is metabolized and excreted are areas for future research.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide. For example, the compound’s solubility suggests that it could be affected by the pH of its environment. Additionally, temperature and presence of other compounds could potentially affect its stability and activity.

properties

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2/c1-15-13-19(16(2)24-15)14-22-21(23)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-13,20H,14H2,1-2H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKMCAMWCWNGIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![O-[2-(trifluoromethyl)phenyl]hydroxylamine](/img/structure/B2376091.png)

![N-(3,4-dimethylphenyl)-2-[[2-(4-methylsulfanylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2376095.png)

![3-(Trifluoromethyl)phenyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2376098.png)

![3-(pyridin-3-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2376099.png)

![tert-Butyl 4-[bromo(fluoro)methylene]piperidine-1-carboxylate](/img/structure/B2376102.png)

![morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2376103.png)

![3-[5-Bromo-2-(difluoromethoxy)phenyl]-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]propan-1-one hydrochloride](/img/structure/B2376107.png)

![2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B2376109.png)

![N-(4-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2376112.png)